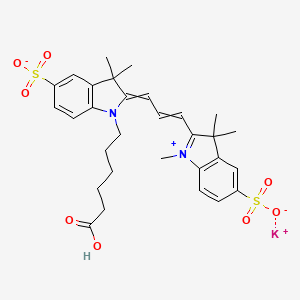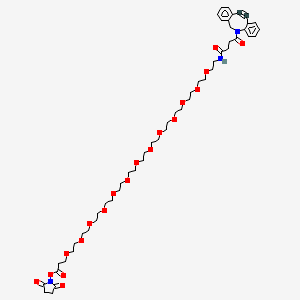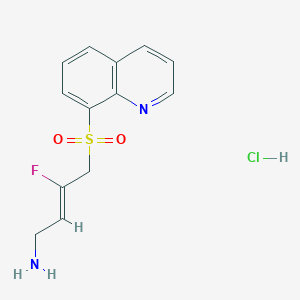![molecular formula C34H24N4O4 B15073205 4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] is a complex organic compound with the molecular formula C34H24N4O4 and a molecular weight of 552.58 g/mol . This compound is a derivative of porphyrin, a class of heterocyclic macrocycle organic compounds, and is characterized by the presence of benzoic acid groups attached to the porphyrin core .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] typically involves the condensation of pyrrole and benzaldehyde derivatives under acidic conditions to form the porphyrin core . The benzoic acid groups are then introduced through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin core.
Substitution: The benzoic acid groups can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different porphyrin derivatives, while substitution reactions can introduce various functional groups into the benzoic acid moieties .
Aplicaciones Científicas De Investigación
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] involves its interaction with molecular targets such as metal ions and biological macromolecules . The porphyrin core can coordinate with metal ions, forming complexes that exhibit unique chemical and physical properties . These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’- (21H,23H-porphine-5,15-diyl)bis-Benzoic acid
- Benzenamine, 4,4’,4’‘,4’‘’-(7,8-dihydro-21H,23H-porphine-5,10,15,20-tetrayl)tetrakis-
Uniqueness
4,4’-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid] is unique due to its specific substitution pattern and the presence of benzoic acid groups, which impart distinct chemical properties and reactivity compared to other porphyrin derivatives . This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C34H24N4O4 |
|---|---|
Peso molecular |
552.6 g/mol |
Nombre IUPAC |
4-[15-(4-carboxyphenyl)-2,3,22,24-tetrahydroporphyrin-5-yl]benzoic acid |
InChI |
InChI=1S/C34H24N4O4/c39-33(40)21-5-1-19(2-6-21)31-27-13-9-23(35-27)17-25-11-15-29(37-25)32(20-3-7-22(8-4-20)34(41)42)30-16-12-26(38-30)18-24-10-14-28(31)36-24/h1-11,13-15,17-18,36-37H,12,16H2,(H,39,40)(H,41,42) |
Clave InChI |
CBVQSEUHYNZAIB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=CC=C(N3)C=C4C=CC(=N4)C(=C5C=CC(=CC1=N2)N5)C6=CC=C(C=C6)C(=O)O)C7=CC=C(C=C7)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)

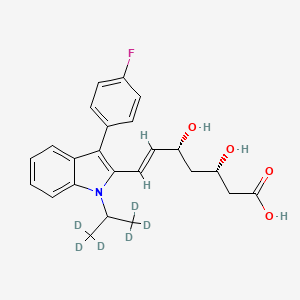
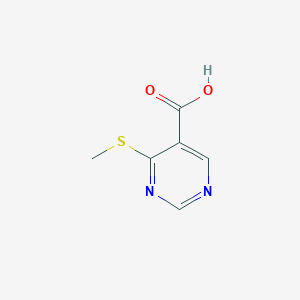
![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)

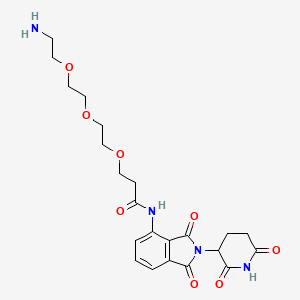

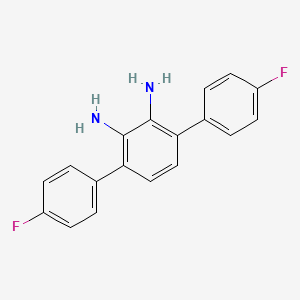
![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
